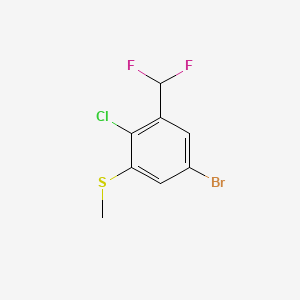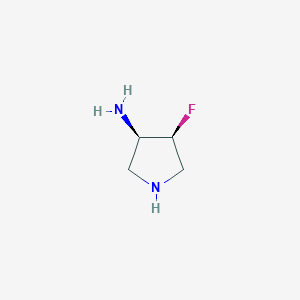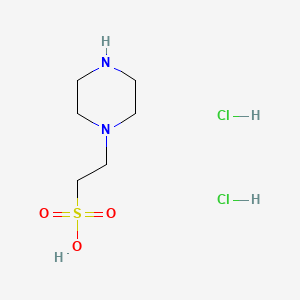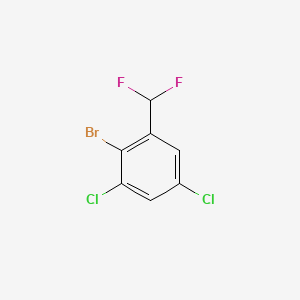
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is an organic compound with the molecular formula C7H3BrCl2F2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination, chlorination, and fluorination of benzene rings. For example, the preparation of similar compounds like 5-bromo-1,3-dichloro-2-fluorobenzene involves diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline . The reaction conditions often include the use of strong acids, bases, and specific catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of such halogenated benzene derivatives may involve continuous processes like tubular diazotization, which offers advantages in terms of stability, safety, and yield . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms, which influence the reactivity of the benzene ring.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation and Reduction: These reactions may involve reagents like potassium permanganate or sodium borohydride.
Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, electrophilic aromatic substitution can lead to the formation of various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Halogenated benzene derivatives are often explored for their pharmacological properties.
Industry: This compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or pharmacology .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- 1-Bromo-3-(difluoromethyl)-2-fluorobenzene
- 2-Bromo-1,4-dichlorobenzene
Uniqueness
2-Bromo-1,5-dichloro-3-(difluoromethyl)benzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H3BrCl2F2 |
|---|---|
Peso molecular |
275.90 g/mol |
Nombre IUPAC |
2-bromo-1,5-dichloro-3-(difluoromethyl)benzene |
InChI |
InChI=1S/C7H3BrCl2F2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,7H |
Clave InChI |
OZIQJQSCAHENTA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)F)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


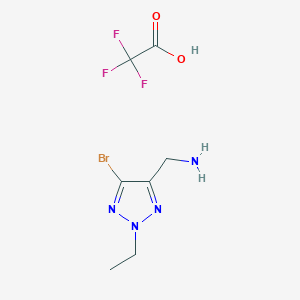
![3-Oxo-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13492727.png)
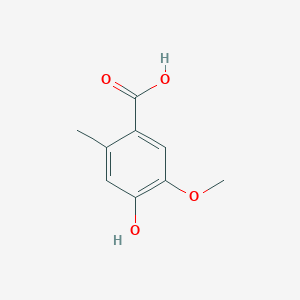
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
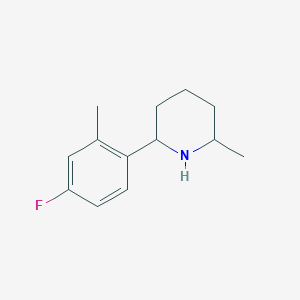

![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)

![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)
